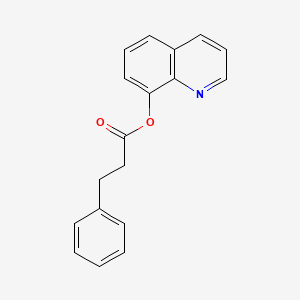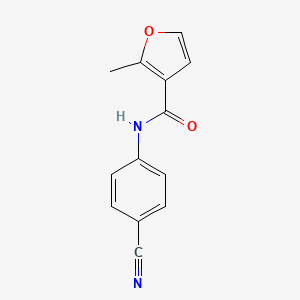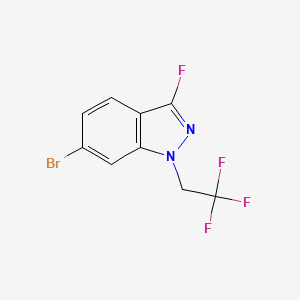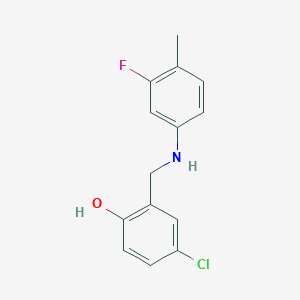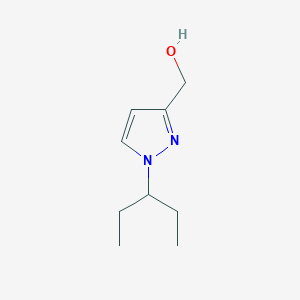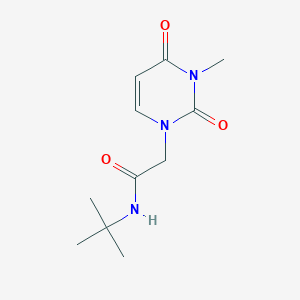
n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Tert-butyl Group: This step may involve the alkylation of the pyrimidine ring using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tert-butyl group.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: Nucleophilic substitution reactions could occur at the acetamide group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of pyrimidine are often studied for their potential as enzyme inhibitors or as components of nucleic acid analogs.
Medicine
In medicine, pyrimidine derivatives are explored for their antiviral, antibacterial, and anticancer properties. This compound could be investigated for similar therapeutic potentials.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action for n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dioxo-3,4-dihydropyrimidine: A simpler pyrimidine derivative without the tert-butyl and acetamide groups.
N-(tert-Butyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: A closely related compound with slight structural variations.
Uniqueness
The presence of the tert-butyl group and the acetamide moiety in n-(Tert-butyl)-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide may confer unique chemical properties, such as increased steric hindrance and specific electronic effects, which could influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H17N3O3 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
N-tert-butyl-2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)12-8(15)7-14-6-5-9(16)13(4)10(14)17/h5-6H,7H2,1-4H3,(H,12,15) |
Clé InChI |
VQZRIULXWBMQTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)CN1C=CC(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


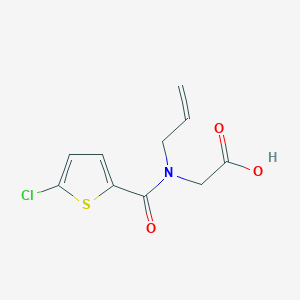
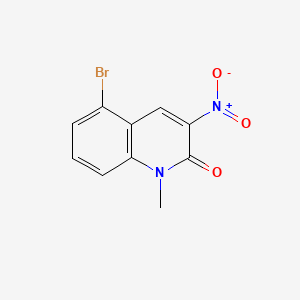

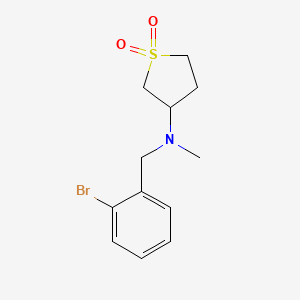
![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)

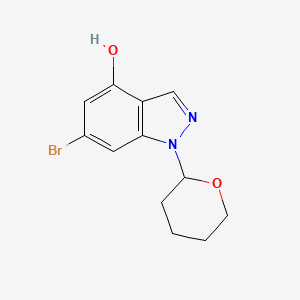
![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
